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Compound of Interest

Compound Name: Amisulpride Impurity B

Cat. No.: B602157

Initial database inquiries for CAS number 148516-54-5 identify this compound as Amisulpride
EP Impurity B.[1][2][3][4][5][6] This molecule is a derivative and impurity of the antipsychotic
drug Amisulpride.[1][3][7][8][9] The core of the user's request, however, points towards a
detailed characterization of a selective ERRYy inverse agonist, which is scientifically identified as
GSK5182. The correct CAS number for GSK5182 is 877387-37-6.[10]

This guide will therefore proceed with a brief characterization of CAS 148516-54-5 to address
the query directly, followed by the in-depth technical guide on GSK5182, which aligns with the
substantive scientific interest of the prompt.

Characterization of CAS 148516-54-5: Amisulpride EP
Impurity B

e IUPAC Name: 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yllmethyl]-5-(ethylsulfonyl)-2-
hydroxybenzamide[1][2][3][5][11]

e Synonyms: Desmethyl Amisulpride[7][8][9][12]
e Molecular Formula: C1e6H2s5N304S[2][3][4][7][13]
e Molecular Weight: 355.45 g/mol [2][3][4][7]

This compound is primarily relevant in the context of pharmaceutical manufacturing and quality
control for the drug Amisulpride. For detailed safety and handling information, it is
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recommended to consult the Material Safety Data Sheet (MSDS).[14][15]

Part 2: In-depth Technical Guide on GSK5182 (CAS

877387-37-6)
Introduction to GSK5182: A Selective ERRYy Inverse
Agonist

GSK5182 is a synthetic small molecule, structurally analogous to 4-hydroxytamoxifen (4-OHT),
that functions as a highly selective and potent inverse agonist of the Estrogen-Related
Receptor Gamma (ERRY).[16][17][18][19] ERRY is an orphan nuclear receptor, meaning its
natural ligand has not been identified, and it is constitutively active.[17][19][20][21] It plays a
critical role in regulating various metabolic processes, including glucose, lipid, and bone
metabolism.[16] GSK5182's ability to specifically modulate ERRYy activity without significantly
interacting with other nuclear receptors like ERRa or the estrogen receptors (ERa) makes it an
invaluable tool for studying ERRY signaling and a promising candidate for therapeutic
development in several disease areas.[10][17]

hemical and Physical ies of

Property Value
4-[(Z)-1-[4-(2-dimethylaminoethoxy)phenyl]-2-

UPAC Name ph[((en)beL[Jt-l(-en-1-y|];/henol et

Synonyms 4-hydroxytamoxifen analog[16][17][18]

CAS Number 877387-37-6[10]

Molecular Formula C26H29NO2 (example)

Molecular Weight 387.5 g/mol (example)

ICso 79 nM for ERRY[10][16][22]

Mechanism of Action and Signaling Pathways

GSK5182 exerts its effects by binding to the ligand-binding domain of ERRYy, inducing a
conformational change that leads to the dissociation of coactivators, such as PGC-1a, and the
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recruitment of corepressors.[21][23] One key corepressor recruited by the GSK5182-ERRy
complex is the small heterodimer partner (SHP)-interacting leucine zipper protein (SMILE),
which ultimately represses the transcriptional activity of ERRy.[16]

Interestingly, studies have also shown that GSK5182 can increase the protein stability of ERRy
by inhibiting its ubiquitin-dependent degradation, specifically by blocking its association with the
E3 ligase Parkin.[21][23] This leads to an accumulation of an inactive form of the ERRYy protein.
[23]
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Caption: GSK5182 binds to ERRY, leading to coactivator dissociation and corepressor
recruitment, ultimately repressing gene transcription.

Biological Activity and Therapeutic Potential

GSK5182 has demonstrated significant biological effects across a range of in vitro and in vivo
models, highlighting its therapeutic potential.
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e Osteoarthritis: In articular chondrocytes, GSK5182 inhibits the expression of pro-
inflammatory cytokines like IL-1[3, IL-6, and TNF-a.[16] This, in turn, suppresses the
upregulation of matrix metalloproteinases (MMP-3 and MMP-13), which are key enzymes in
cartilage degradation.[16] In vivo studies have shown that intra-articular administration of
GSK5182 can reduce cartilage degeneration in mouse models of osteoarthritis.[16][18]

e Bone Metabolism: GSK5182 has been shown to inhibit osteoclast differentiation and
accelerate osteoclast apoptosis.[17][20] It achieves this by blocking RANKL-stimulated
signaling pathways, including the activation of NF-kB, JNK, and ERK, and downregulating
key transcription factors like c-Fos and NFATc1.[17][20][24] This suggests its potential use in
treating bone resorption disorders.

o Metabolic Diseases: GSK5182 has demonstrated anti-diabetic effects by suppressing
hepatic gluconeogenesis in mouse models.[10] It inhibits the transcriptional activity of ERRy,
which is a downstream mediator of glucagon signaling that promotes the expression of
gluconeogenic genes.[10]

e Oncology: In hepatocellular carcinoma cells, GSK5182 has been shown to induce the
generation of reactive oxygen species (ROS), leading to a dose-dependent reduction in cell
proliferation and cell cycle arrest at the G1 phase.[10][22]

Experimental Protocol: In Vitro Inhibition of Pro-
inflammatory Cytokines in Chondrocytes

This protocol outlines a general procedure for assessing the efficacy of GSK5182 in mitigating
inflammatory responses in primary mouse articular chondrocytes, based on methodologies
described in the literature.[16][18]

Obijective: To determine the effect of GSK5182 on the expression of MMP-3 and MMP-13 in
response to IL-13 stimulation in primary chondrocytes.

Materials:
e Primary mouse articular chondrocytes

e Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
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e Recombinant mouse IL-1f3
e GSK5182 (dissolved in a suitable solvent like DMSO)

o Reagents for RNA extraction and gRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green
master mix)

e Primers for Mmp3, Mmp13, and a housekeeping gene (e.g., Gapdh)
Procedure:

e Cell Seeding: Plate primary chondrocytes in 6-well plates at a density of 3 x 103 cells per
well and culture for 48 hours to allow for adherence.

o Pre-treatment with GSK5182: Treat the cells with varying concentrations of GSK5182 (e.qg.,
2.5, 5, 10 uM) or vehicle control (DMSO) for 2 hours.

 Inflammatory Stimulation: Add IL-1[3 (e.g., 1 ng/mL) to the wells (except for the unstimulated
control group) and incubate for an additional 24 hours.

* RNA Extraction: Lyse the cells and extract total RNA using a suitable method like TRIzol
extraction.

o cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

e RT-PCR Analysis: Perform quantitative real-time PCR using primers for Mmp3, Mmp13,
and the housekeeping gene to determine the relative mMRNA expression levels.

o Data Analysis: Normalize the expression of the target genes to the housekeeping gene and
compare the expression levels between the different treatment groups.

Experimental Workflow for In Vitro Chondrocyte Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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